

The Therapeutic Potential of D-Ala-Peptide T-Amide (DAPTA): A Technical Guide

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Compound of Interest

Compound Name: *Dapta*

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Abstract

D-Ala-Peptide T-Amide (**DAPTA**) is a synthetic octapeptide analogue of Peptide T, a naturally occurring peptide derived from the V2 region of the HIV-1 envelope protein gp120. **DAPTA** functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Beyond its well-documented anti-HIV activity, emerging evidence highlights the significant therapeutic potential of **DAPTA** in a range of neuroinflammatory and autoimmune disorders. This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and signaling pathways associated with **DAPTA**'s mechanism of action, offering a valuable resource for researchers and professionals in drug development.

Mechanism of Action: CCR5 Antagonism

DAPTA exerts its primary therapeutic effects by binding to and blocking the CCR5 receptor. This action competitively inhibits the binding of R5-tropic HIV-1 gp120 to the receptor, thereby preventing viral entry into target cells such as T-lymphocytes and macrophages.[1] In the context of neuroinflammation, CCR5 is expressed on microglia and astrocytes. Its activation by chemokines contributes to the recruitment and activation of these cells, perpetuating inflammatory cascades. By antagonizing CCR5, **DAPTA** can attenuate these neuroinflammatory processes.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of **DAPTA**.

Table 1: In Vitro Anti-HIV-1 Activity of **DAPTA**

Parameter	Value	Cell Type	Virus Strain	Reference
IC50 (gp120 Bal binding)	0.06 nM	CCR5-expressing cells	HIV-1 Bal	[1]
IC50 (gp120 CM235 binding)	0.32 nM	CCR5-expressing cells	HIV-1 CM235	[1]
HIV-1 Replication Inhibition	>90% at 10^{-9} M	Monocyte-Derived Macrophages (MDM)	R5 HIV-1 strains	[3]

Table 2: Effects of **DAPTA** in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

Biomarker	Effect of DAPTA Treatment	Method	Reference
NF- κ B p65 (in CD40 ⁺ B cells)	Substantial Reduction	Flow Cytometry	[4]
I κ B α (in CD40 ⁺ B cells)	Increase	Flow Cytometry	[4]
Notch-1 (in CD40 ⁺ B cells)	Substantial Reduction	Flow Cytometry	[4]
GM-CSF (in CD40 ⁺ B cells)	Significant Decrease	Flow Cytometry	[5]
MCP-1 (in CD40 ⁺ B cells)	Significant Decrease	Flow Cytometry	[5]
iNOS (in CD40 ⁺ B cells)	Substantial Reduction	Flow Cytometry	[4]
TNF- α (in CD40 ⁺ B cells)	Substantial Reduction	Flow Cytometry	[4]
IL-6 mRNA (brain tissue)	Downregulation	qRT-PCR	[6]
IL-10 mRNA (brain tissue)	Upregulation	qRT-PCR	[6]

Detailed Experimental Protocols

In Vitro HIV-1 Replication Inhibition Assay in Monocyte-Derived Macrophages (MDM)

This protocol outlines the methodology to assess the anti-HIV-1 activity of **DAPTA** in primary human monocyte-derived macrophages.

Materials:

- Peripheral blood mononuclear cells (PBMCs) from healthy donors

- Ficoll-Paque PLUS for monocyte isolation
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- Macrophage Colony-Stimulating Factor (M-CSF)
- R5-tropic HIV-1 strain (e.g., HIV-1 BaL)
- **DAPTA**
- p24 antigen ELISA kit
- PCR reagents for viral cDNA analysis

Procedure:

- Isolation and Culture of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes by adherence to plastic culture flasks for 2 hours.
- Differentiation into Macrophages: Culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS and M-CSF for 7 days to differentiate them into macrophages (MDM).
- **DAPTA** Treatment and Infection: Pre-treat the MDM with varying concentrations of **DAPTA** (e.g., 10^{-12} M to 10^{-6} M) for 1 hour at 37°C.
- Infect the treated MDM with an R5-tropic HIV-1 strain at a predetermined multiplicity of infection (MOI).
- After 2-4 hours of infection, wash the cells to remove unbound virus and add fresh culture medium containing the respective concentrations of **DAPTA**.
- Assessment of Viral Replication: Culture the infected cells for up to 21 days, collecting supernatant at regular intervals (e.g., every 3-4 days).

- Quantify the amount of p24 antigen in the culture supernatants using a commercial ELISA kit as a measure of viral replication.
- Analysis of Viral Entry: To confirm that **DAPTA** inhibits viral entry, perform PCR analysis for early and late HIV-1 reverse transcripts in cell lysates collected a few hours post-infection. A reduction in viral DNA would indicate entry inhibition.[3]

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of **DAPTA** in a model of multiple sclerosis.

Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- **DAPTA**
- Clinical scoring system for EAE

Procedure:

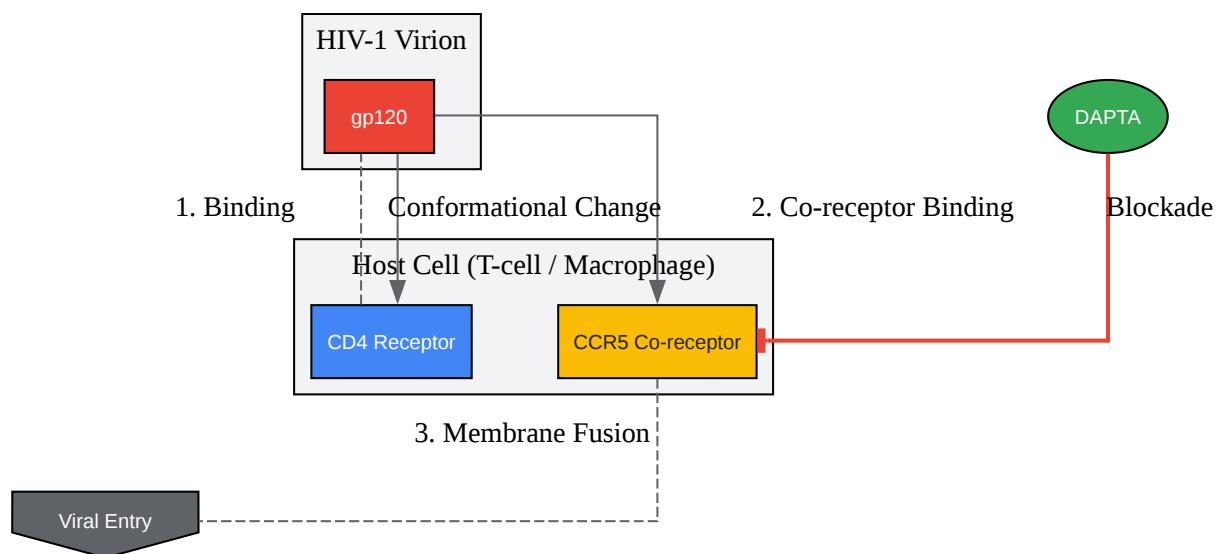
- Immunization: Emulsify MOG₃₅₋₅₅ peptide in CFA at a final concentration of 2 mg/mL for both.
- Anesthetize the mice and administer a subcutaneous injection of 100 µL of the MOG/CFA emulsion at two sites on the flank.
- Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day 2), administer an intraperitoneal (i.p.) injection of 200 ng of PTX in sterile PBS.[7][8]

- **DAPTA Treatment:** From day 14 to day 42 post-immunization, administer a daily i.p. injection of **DAPTA** at a dose of 0.01 mg/kg.[4] A control group should receive vehicle injections.
- **Clinical Assessment:** Monitor the mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
- **Tissue Collection and Analysis:** At the end of the experiment, euthanize the mice and collect spleen and brain tissue for further analysis.
- **Flow Cytometry:** Prepare single-cell suspensions from the spleens and stain for various cell surface and intracellular markers (e.g., CD40, NF- κ B p65, I κ B α , Notch-1, GM-CSF, MCP-1, iNOS, TNF- α) to analyze immune cell populations by flow cytometry.[4]
- **qRT-PCR:** Isolate RNA from brain tissue and perform quantitative real-time PCR to analyze the expression levels of inflammatory cytokine and signaling molecule mRNAs (e.g., IL-6, IL-10).[6]

Signaling Pathways and Experimental Workflows

DAPTA-Mediated Inhibition of HIV-1 Entry

DAPTA's primary mechanism in preventing HIV-1 infection is the blockade of the CCR5 co-receptor, a critical step in the viral entry process for R5-tropic strains.

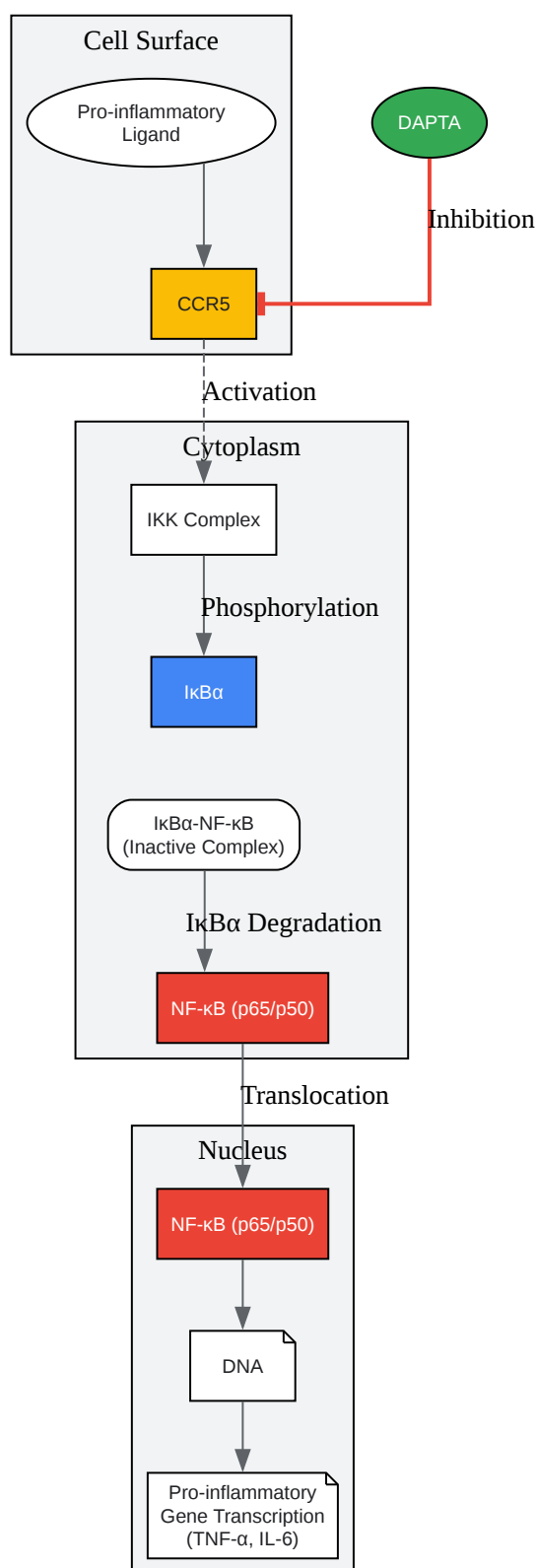


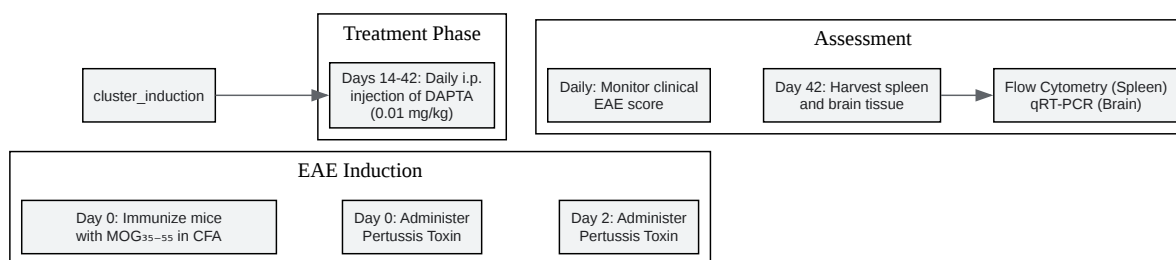
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DAPTA blocks HIV-1 entry by binding to the CCR5 co-receptor.

DAPTA's Modulation of the NF- κ B Signaling Pathway in Neuroinflammation

In neuroinflammatory conditions, **DAPTA**'s antagonism of CCR5 on immune cells like B-lymphocytes leads to the downregulation of the pro-inflammatory NF- κ B signaling pathway.





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